N-(4-Oxochromen-6-yl)prop-2-enamide
Description
N-(4-Oxochromen-6-yl)prop-2-enamide is a chromone-derived compound characterized by a 4-oxo-4H-chromen-6-yl moiety linked to a prop-2-enamide group. Chromones are bicyclic heterocyclic systems with a benzopyran-4-one backbone, widely studied for their optical, electronic, and bioactive properties . The 6-position substitution in this compound distinguishes it from common chromone derivatives, which often feature substitutions at the 3-position.
Properties
IUPAC Name |
N-(4-oxochromen-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-2-12(15)13-8-3-4-11-9(7-8)10(14)5-6-16-11/h2-7H,1H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOZSFKOTBZSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxochromen-6-yl)prop-2-enamide typically involves the condensation of 4-oxo-4H-chromene-6-carbaldehyde with prop-2-enamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxochromen-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(4-Oxochromen-6-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Oxochromen-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors, modulating their activity. The prop-2-enamide side chain can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following comparison focuses on four structurally related chromone derivatives synthesized and reported in recent literature (Scheme 1, Frisch et al., 2009) . Key differences in substitution patterns, functional groups, and inferred properties are highlighted.
Structural Comparison
| Compound Name | Substitution Position | Key Functional Groups | Backbone Modifications |
|---|---|---|---|
| N-(4-Oxochromen-6-yl)prop-2-enamide | 6-position | Prop-2-enamide | Chromen-4-one |
| 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) | 3-position | Cyano, prop-2-enamide | Chromen-4-one |
| 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane (2) | 3-position | Dithioxo, sulfanyl, sulfido, diazaphosphinane | Chromen-4-one fused with diazaphosphinane |
| 5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanyl-2-sulfido-6-thioxo-1,3,2-diazaphosphinan-4-one (3) | 3-position | Sulfanyl, sulfido, thioxo, diazaphosphinane | Chromen-4-one fused with diazaphosphinane |
| 5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)1,3,2-diazaphosphinan-4-one (4) | 3-position | Sulfido, thioxo, 4-methoxyphenyl, diazaphosphinane | Chromen-4-one fused with diazaphosphinane |
Key Observations:
Substitution Position : Unlike analogs 1–4, which are substituted at the chromone 3-position, N-(4-Oxochromen-6-yl)prop-2-enamide features a 6-position substitution. This positional difference likely alters electronic conjugation and hydrogen-bonding networks, impacting optical properties and molecular packing .
Functional Groups: Compound 1 introduces a cyano group, which enhances electron-withdrawing character compared to the simpler prop-2-enamide in the target compound. Compounds 2–4 incorporate sulfur-rich diazaphosphinane moieties, absent in the target compound. These groups may confer redox activity or metal-binding capabilities, broadening applications in catalysis or supramolecular chemistry .
Research Findings and Implications
Electronic and Optical Properties
- Conjugation Effects : The 6-position prop-2-enamide in the target compound may extend π-conjugation along the chromone backbone differently than 3-position substituents. This could redshift absorption/emission spectra compared to compound 1 , which has a shorter conjugation pathway due to 3-position substitution .
- Electron-Withdrawing vs. In contrast, the target compound’s prop-2-enamide group offers moderate electron withdrawal, balancing solubility and reactivity .
Hydrogen Bonding and Crystal Packing
- Hydrogen-Bonding Networks : The 6-position amide group in the target compound may form intermolecular N–H···O hydrogen bonds with the chromone 4-oxo group, creating a dimeric packing motif. In contrast, 3-position substituted analogs (e.g., 1 ) are more likely to engage in C–H···O interactions due to steric constraints .
- Impact of Bulky Substituents : Compounds 2–4 contain bulky diazaphosphinane groups, which disrupt planar stacking and reduce crystallinity compared to the target compound’s simpler structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
